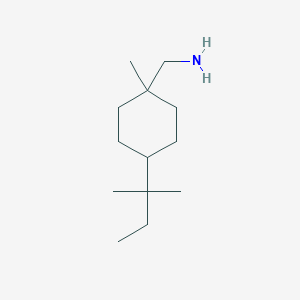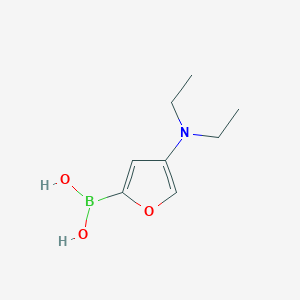![molecular formula C7H7ClN4S B13337385 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13337385.png)
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features a thiophene ring substituted with a chlorine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene, is subjected to a halogenation reaction to introduce the chlorine atom at the desired position.
Alkylation: The chlorinated thiophene is then alkylated using a suitable alkylating agent to introduce the methyl group.
Cyclization: The alkylated thiophene undergoes a cyclization reaction with sodium azide and a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a copper catalyst for azide substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-Chlorothiophen-2-yl)methyl]-1H-pyrazol-5-amine
- 1-((5-Chlorothiophen-2-yl)methyl)-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-[(5-Chlorothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both a thiophene and a triazole ring in its structure. This combination imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing the compound’s binding affinity to biological targets or improving its stability in chemical reactions.
Properties
Molecular Formula |
C7H7ClN4S |
|---|---|
Molecular Weight |
214.68 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C7H7ClN4S/c8-6-1-5(4-13-6)2-12-3-7(9)10-11-12/h1,3-4H,2,9H2 |
InChI Key |
OGJZDTQUXGKWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CN2C=C(N=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


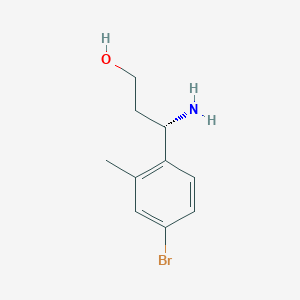

![Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13337325.png)

![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)cyclohexane-1-carboxylic acid](/img/structure/B13337338.png)

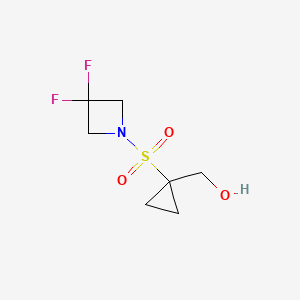
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B13337353.png)
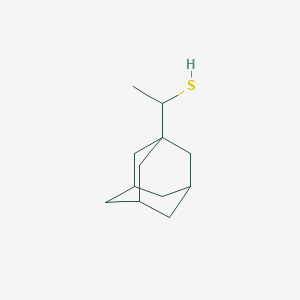

![3-Azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13337362.png)
![6-Bromo-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13337374.png)
